N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(trifluoromethyl)benzene-1-sulfonamide
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Description
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(trifluoromethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H15F3N2O5S and its molecular weight is 428.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
A study by Küçükgüzel et al. (2013) involved the synthesis of novel derivatives related to the chemical structure . These derivatives were explored for their potential in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The research demonstrated that certain compounds showed significant medicinal properties, such as anti-inflammatory and analgesic activities, without causing tissue damage in liver, kidney, colon, and brain, which is a significant finding in the realm of medicinal chemistry (Küçükgüzel et al., 2013).
Enzyme Inhibition Studies
Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, showing high-affinity inhibition of this enzyme. This research is significant in understanding the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Photodynamic Therapy Applications
Pişkin et al. (2020) conducted a study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy application. These compounds showed good fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in cancer treatment (Pişkin et al., 2020).
Antitumor Activity
Sławiński and Brzozowski (2006) synthesized novel benzenesulfonamide derivatives and evaluated their in vitro antitumor activity. They discovered compounds with remarkable activity and selectivity toward certain cancer cell lines, which opens avenues for new cancer treatments (Sławiński & Brzozowski, 2006).
Herbicidal Activity
Eussen et al. (1990) researched N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, revealing interesting herbicidal activities, particularly as a post-emergence activity on dicotyledonous weed species. This study indicates potential agricultural applications of related compounds (Eussen et al., 1990).
Carbonic Anhydrase Inhibition
Alyar et al. (2019) synthesized new Schiff bases of sulfa drugs with enzyme inhibition properties. Their study revealed that these compounds effectively inhibited enzymes like cholesterol esterase, tyrosinase, and α-amylase, showcasing potential in medical treatments involving these enzymes (Alyar et al., 2019).
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O5S/c19-18(20,21)13-8-4-5-9-15(13)29(26,27)22-14(12-6-2-1-3-7-12)10-23-16(24)11-28-17(23)25/h1-9,14,22H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBFHJMDDJWPHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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